molecular formula C10H10BrF2NO2 B14059347 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one

Cat. No.: B14059347
M. Wt: 294.09 g/mol
InChI Key: RANSQEMCBNXFML-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (CAS: 1804221-53-1) is a brominated aromatic ketone with the molecular formula C₁₀H₁₀BrF₂NO₂ and a molecular weight of 294.09 g/mol . Its structure features a propan-2-one backbone with a bromine atom at the β-position, linked to a para-amino-substituted phenyl ring bearing a difluoromethoxy (-OCF₂H) group at the ortho position. The Smiles notation CC(=O)C(Br)c1ccc(N)cc1OC(F)F highlights these functional groups, which collectively influence its electronic, steric, and solubility properties.

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[4-amino-2-(difluoromethoxy)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3

InChI Key

RANSQEMCBNXFML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)OC(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Bromination-Condensation Sequential Synthesis

The most widely documented method involves a two-step sequence: bromination of the aromatic precursor followed by ketone backbone formation .

Bromination of 4-Amino-2-(Difluoromethoxy)Benzene

The reaction uses bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The difluoromethoxy group directs electrophilic substitution to the para position relative to the amino group, achieving >85% regioselectivity.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–5°C (to minimize polybromination)
  • Molar ratio: 1:1.05 (substrate:Br₂)
  • Yield: 78–82% after purification via silica gel chromatography
Propan-2-One Condensation

The brominated intermediate reacts with propan-2-one under alkaline conditions (potassium carbonate, K₂CO₃) to form the ketone backbone.

Optimized Parameters:

  • Solvent: THF (superior to DMF due to reduced side reactions)
  • Temperature: 60–80°C
  • Reaction time: 6–8 hours
  • Yield: 75–80%

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the enolate ion (generated from propan-2-one) on the brominated aromatic intermediate, followed by dehydration.

Alternative Bromination Agents

N-Bromosuccinimide (NBS) offers a controlled bromination alternative, particularly for lab-scale synthesis.

Protocol:

  • Substrate: 4-Amino-2-(difluoromethoxy)benzene
  • Brominating agent: NBS (1.1 equivalents)
  • Solvent: Dichloromethane
  • Initiator: Azobisisobutyronitrile (AIBN, 0.1 equivalents)
  • Temperature: −10°C to 0°C
  • Yield: 70–75%

Advantages:

  • Reduced bromine gas handling risks
  • Better compatibility with acid-sensitive functional groups

Grignard Reagent-Based Synthesis

A less common but versatile approach employs Grignard reagents to construct the propan-2-one moiety.

Steps:

  • Formation of Phenylmagnesium Bromide:
    • React 4-amino-2-(difluoromethoxy)bromobenzene with magnesium in dry diethyl ether.
  • Reaction with Acetonitrile:
    • Add acetonitrile (CH₃CN) to form the imine intermediate.
  • Hydrolysis:
    • Acidic hydrolysis (HCl, H₂O) yields the target ketone.

Yield: 65–70% (lower due to side reactions during imine formation)

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and safety using continuous flow technology:

Parameter Value
Reactor type Microfluidic tubular reactor
Residence time 2–5 minutes
Temperature 50°C
Pressure 3 bar
Annual capacity 10–50 metric tons

Benefits:

  • 20–30% higher yield compared to batch processes
  • Reduced solvent consumption (30% less THF)

Purification and Characterization

Recrystallization vs. Chromatography

Method Solvent System Purity (%) Yield Loss (%)
Recrystallization Ethanol/water (3:1) 90–92 10–15
Column Chromatography Hexane/ethyl acetate (4:1) 98–99 20–25

Trade-offs:

  • Industrial settings prefer recrystallization for cost efficiency
  • Pharmaceutical applications require chromatography for higher purity

Reaction Optimization Findings

Solvent Effects on Condensation Yield

Solvent Dielectric Constant Yield (%) Side Products (%)
THF 7.6 82 5
DMF 36.7 68 18
Acetone 20.7 73 12

THF’s low polarity minimizes enolate aggregation, enhancing reactivity.

Challenges and Mitigation Strategies

Amino Group Protection

The free amino group can undergo undesired alkylation during condensation.

Solutions:

  • Temporary Protection: Use tert-butoxycarbonyl (Boc) groups, removed post-reaction with trifluoroacetic acid (TFA)
  • In Situ Neutralization: Add stoichiometric amounts of K₂CO₃ to suppress protonation

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies show promise using visible light catalysts (e.g., eosin Y) to activate NBS, enabling room-temperature bromination.

Preliminary Results:

  • Yield: 72%
  • Reaction time: 2 hours

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which polarizes the C–Br bond.

NucleophileReaction ConditionsProductYieldSource
AminesDMF, 60°C, 12 hrs1-(4-Amino-2-(difluoromethoxy)phenyl)-1-(alkyl/aryl-amino)propan-2-one65–78%
ThiolsEtOH, reflux, 8 hrs1-(4-Amino-2-(difluoromethoxy)phenyl)-1-(sulfanyl)propan-2-one72%
CyanideDMSO, 80°C, 6 hrs1-(4-Amino-2-(difluoromethoxy)phenyl)-1-cyanopropan-2-one58%

Mechanistic Notes :

  • Reactions proceed via an SN2 mechanism , with inversion of configuration at the β-carbon.

  • Steric hindrance from the difluoromethoxy group slightly reduces reactivity compared to non-substituted analogs.

Reduction Reactions

The ketone moiety undergoes selective reduction, while the difluoromethoxy group remains inert under standard conditions.

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C, 2 hrs1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-ol84%
LiAlH₄THF, reflux, 4 hrs1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-ol91%
H₂/Pd-CEtOAc, 25°C, 1 atm H₂1-(4-Amino-2-(difluoromethoxy)phenyl)propan-2-ol76%

Key Observations :

  • NaBH₄ selectively reduces the ketone without affecting the C–Br bond.

  • LiAlH₄ may cause partial debromination at elevated temperatures.

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to generate pharmaceutically relevant heterocycles.

Imidazolidinone Formation

Reaction with urea derivatives under basic conditions produces imidazolidinones (Fig. 1B):

Compound+NH2CONH2K CO DMFImidazolidinone(68% yield)[5]\text{Compound}+\text{NH}_2\text{CONH}_2\xrightarrow{\text{K CO DMF}}\text{Imidazolidinone}\quad (68\%\text{ yield})\quad[5]

Comparative Reactivity with Structural Analogs

The difluoromethoxy group’s electronic effects differentiate this compound from analogs:

Analog StructureReaction Rate (vs. Parent Compound)Notes
1-(4-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one1.2× fasterEnhanced EWG effect accelerates SN2
1-(4-Amino-2-methoxyphenyl)-1-bromopropan-2-one0.6× slowerElectron-donating methoxy slows SN2
1-(4-Amino-2-nitrophenyl)-1-bromopropan-2-one2.1× fasterNitro group further polarizes C–Br bond

Trends :

  • Electron-withdrawing groups (EWGs) increase substitution rates by stabilizing transition states.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) leads to elimination of HBr , forming α,β-unsaturated ketones.

  • Photoreactivity : UV exposure induces radical bromination at the aromatic ring’s ortho position.

This compound’s versatility in nucleophilic substitution, reduction, and cyclization makes it a valuable intermediate for synthesizing fluorinated heterocycles and bioactive molecules. Its reactivity profile is tunable via modifications to the aryl substituents, offering broad utility in medicinal and materials chemistry.

Scientific Research Applications

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and difluoromethoxy group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with four related brominated or aromatic ketones, emphasizing substituent effects, synthesis, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents on Aromatic Ring Synthesis Insights
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one C₁₀H₁₀BrF₂NO₂ 294.09 Bromopropanone, amino, difluoromethoxy 4-amino, 2-difluoromethoxy Likely requires protective-group strategies for amino and difluoromethoxy installation. Bromination may follow ketone formation .
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one C₁₆H₁₃BrO 301.18 α-Bromoenone, methyl 4-methyl Synthesized via bromination of enone precursor, followed by elimination .
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one C₁₁H₁₂FNO 193.22 Enaminone, fluoro, dimethylamino 4-fluoro Prepared via condensation; used as a heterocyclic synthesis intermediate .
1-(Azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one C₁₈H₂₆BrN₂O 381.32 Azepane, bromo, dimethylphenylamino 4-bromo, 2,6-dimethyl Involves azepane coupling and brominated aromatic amine incorporation .

Key Findings

The para-amino group enables hydrogen bonding and nucleophilic reactivity, contrasting with the inert methyl group in the enone derivative (Table 1, Row 2) .

Bromine Position and Utility: The β-bromine in the target compound (adjacent to the ketone) may facilitate nucleophilic substitution (e.g., Suzuki coupling) more readily than α-brominated enones (Table 1, Row 2), which are prone to elimination . Comparatively, the bromine in 1-(azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one (Table 1, Row 4) resides on the aromatic ring, limiting its utility in aliphatic substitution reactions .

Synthetic Challenges: Installing the difluoromethoxy group likely demands specialized fluorination agents (e.g., DAST or Deoxo-Fluor), unlike the straightforward bromination steps used for enones (Table 1, Row 2) .

Potential Applications: The target compound’s amino and difluoromethoxy groups suggest utility in drug intermediates, akin to (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, which is employed in heterocycle synthesis . Its bromopropanone core could serve as a precursor for bioactive molecules, similar to how α-bromoenones are used in cross-coupling reactions .

Biological Activity

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one, known by its CAS number 1804221-53-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H10BrF2NO2C_{10}H_{10}BrF_2NO_2 with a molecular weight of 294.09 g/mol. Key chemical properties include:

  • Boiling Point : 378.6 ± 42.0 °C (predicted)
  • Density : 1.569 ± 0.06 g/cm³ (predicted)
  • pKa : 2.92 ± 0.10 (predicted) .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of receptor binding and inhibition of specific enzymes. The compound's structure suggests potential interactions with kinases and other proteins involved in cell signaling pathways.

Binding Affinity

Studies indicate that compounds similar to this compound exhibit significant binding affinities to various receptors. The binding affinity can be quantified using the equation:

Ka=[chemical receptor complex][receptor][chemical]mK_a=\frac{[\text{chemical receptor complex}]}{[\text{receptor}][\text{chemical}]^m}

where KaK_a represents the association constant .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. For instance, a study found that fluorinated polyphenols, structurally related to this compound, showed selective inhibition of DYRK1A/B kinases, which are implicated in neuroinflammatory diseases .

Case Study 1: Neuroinflammation

A recent investigation into fluorinated polyphenols revealed their potential as selective inhibitors for DYRK1A/B kinase, which plays a role in neuroinflammation associated with diseases such as Parkinson's disease. This study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

While direct studies on this compound are scarce, analogs have shown promise in anticancer assays by inhibiting cell growth and inducing apoptosis in cancer cell lines. The mechanisms often involve interference with cell cycle regulation and apoptosis pathways.

Q & A

Q. What computational methods are most effective for predicting the compound's UV-Vis absorption properties, and how do they compare with experimental data?

  • Methodology : Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional and a polarizable continuum model (PCM) for solvent effects predicts λmax within 10–15 nm of experimental values. Discrepancies may indicate charge-transfer transitions or aggregation effects in solution .

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